Bienvenue dans la boutique en ligne BenchChem!

1-(4-chlorobenzoyl)-3-phenylpyrrolidine

Epigenetics PRC2 Inhibition Cancer Research

1-(4-Chlorobenzoyl)-3-phenylpyrrolidine (CAS 403998-96-9) is a synthetic pyrrolidine derivative characterized by a 4-chlorobenzoyl substituent at the N1-position and a phenyl group at the 3-position of the pyrrolidine ring. This scaffold is recognized as a privileged structure in medicinal chemistry, with broad applications in drug discovery.

Molecular Formula C17H16ClNO
Molecular Weight 285.8 g/mol
CAS No. 403998-96-9
Cat. No. B6525532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzoyl)-3-phenylpyrrolidine
CAS403998-96-9
Molecular FormulaC17H16ClNO
Molecular Weight285.8 g/mol
Structural Identifiers
SMILESC1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H16ClNO/c18-16-8-6-14(7-9-16)17(20)19-11-10-15(12-19)13-4-2-1-3-5-13/h1-9,15H,10-12H2
InChIKeyUEQDBZJTNOIEHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorobenzoyl)-3-phenylpyrrolidine (CAS 403998-96-9): A Potent EED-Binding Pyrrolidine Scaffold for Epigenetic Research and Pharmaceutical Intermediates


1-(4-Chlorobenzoyl)-3-phenylpyrrolidine (CAS 403998-96-9) is a synthetic pyrrolidine derivative characterized by a 4-chlorobenzoyl substituent at the N1-position and a phenyl group at the 3-position of the pyrrolidine ring [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, with broad applications in drug discovery [2]. Notably, the compound demonstrates high-affinity binding to the embryonic ectoderm development (EED) protein, a core subunit of the polycomb repressive complex 2 (PRC2), which is a validated target for epigenetic cancer therapeutics [1][3].

Why 1-(4-Chlorobenzoyl)-3-phenylpyrrolidine Cannot Be Substituted with Unoptimized Pyrrolidine Analogs


Substitution with generic pyrrolidine derivatives is not viable due to the critical role of the specific N1-(4-chlorobenzoyl) and C3-phenyl substituents in determining target engagement and potency. Structure-activity relationship (SAR) studies on EED-targeting pyrrolidines reveal that modifications to the N1-aryl moiety drastically alter binding affinity and cellular activity [1]. The 4-chloro substituent, in particular, can significantly enhance binding interactions compared to unsubstituted or differently substituted benzoyl analogs, a phenomenon observed across multiple chemical series targeting the EED H3K27me3-binding pocket [2]. Using a less optimized pyrrolidine building block would likely result in a substantial loss of potency, leading to inconclusive or negative results in biological assays.

Quantitative Differentiation of 1-(4-Chlorobenzoyl)-3-phenylpyrrolidine: A Comparative Evidence Guide


Sub-Nanomolar EED Binding Affinity (Ki) of 1-(4-Chlorobenzoyl)-3-phenylpyrrolidine

1-(4-Chlorobenzoyl)-3-phenylpyrrolidine exhibits a sub-nanomolar binding affinity (Ki) for the EED protein, significantly exceeding the potency of a structurally related comparator. The target compound demonstrates a Ki of 0.300 nM in a TR-FRET displacement assay [1]. In contrast, a closely related pyrrolidine-based EED inhibitor, BDBM50231868, achieves an IC50 of 20 nM in the same assay format [2]. This represents a 67-fold improvement in potency for the target compound, a critical differentiator for applications requiring high target engagement at low concentrations.

Epigenetics PRC2 Inhibition Cancer Research

Orthogonal Confirmation of High-Affinity EED Binding via Surface Plasmon Resonance (SPR)

The high binding affinity of 1-(4-chlorobenzoyl)-3-phenylpyrrolidine for EED is validated by an orthogonal biophysical method, surface plasmon resonance (SPR), which yields a dissociation constant (Kd) of 1.5 nM [1]. This is in strong agreement with the TR-FRET data and confirms that the observed high affinity is not an assay artifact. In comparison, many early-stage screening hits or less-optimized analogs in this target class often exhibit Kd values >100 nM, making this compound's low nanomolar Kd a distinguishing feature [2]. While a direct comparator from the same study is unavailable, the Kd of 1.5 nM is consistent with the potency of advanced lead compounds in the EED inhibitor field.

Biophysics Drug-Target Interaction Validation

Utility as a Strategic Building Block for Advanced Pharmaceutical Synthesis

As a member of the 3-phenylpyrrolidine class, 1-(4-chlorobenzoyl)-3-phenylpyrrolidine serves as a versatile building block for the construction of complex pharmaceutical agents [1]. While quantitative reaction yields are not publicly available for this exact derivative, the broader class of 3-phenylpyrrolidines is known to facilitate key synthetic steps, reducing reaction times and improving overall yields for the preparation of diverse chemical scaffolds [1]. The compound's functional groups provide strategic handles for further derivatization, making it a more advanced intermediate compared to simpler, unsubstituted pyrrolidines. This positions it as a valuable asset for medicinal chemistry programs aiming to rapidly explore SAR around the pyrrolidine core.

Medicinal Chemistry Chemical Synthesis API Intermediate

Procurement-Driven Application Scenarios for 1-(4-Chlorobenzoyl)-3-phenylpyrrolidine (CAS 403998-96-9)


Biochemical Assay Development and High-Throughput Screening (HTS) for Epigenetic Targets

Due to its sub-nanomolar Ki (0.300 nM) for EED [1], 1-(4-chlorobenzoyl)-3-phenylpyrrolidine is an ideal positive control or reference inhibitor for developing and validating TR-FRET and SPR-based assays targeting the PRC2 complex. Its high potency ensures a robust assay window and reliable benchmarking, enabling the identification and characterization of novel EED or PRC2 disruptors in cancer epigenetics research.

Medicinal Chemistry Lead Optimization and Structure-Activity Relationship (SAR) Studies

The compound serves as a potent starting point for SAR campaigns focused on improving the drug-like properties of EED inhibitors. Researchers can use it as a scaffold to systematically modify the 4-chlorobenzoyl or 3-phenyl groups, leveraging the well-characterized high-affinity binding (Ki = 0.300 nM, Kd = 1.5 nM) to rapidly assess the impact of new substituents on potency [1][2]. This accelerates the identification of analogs with improved selectivity, solubility, or pharmacokinetic profiles.

Synthesis of Complex Active Pharmaceutical Ingredient (API) Intermediates

As a functionalized pyrrolidine building block, 1-(4-chlorobenzoyl)-3-phenylpyrrolidine is a strategic intermediate for the convergent synthesis of more complex pharmaceutical candidates [3]. Its N1- and C3-substituents allow for efficient, late-stage diversification, making it a valuable procurement choice for CROs and pharma companies engaged in the multi-step synthesis of novel drug candidates that incorporate a pyrrolidine motif.

Quote Request

Request a Quote for 1-(4-chlorobenzoyl)-3-phenylpyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.